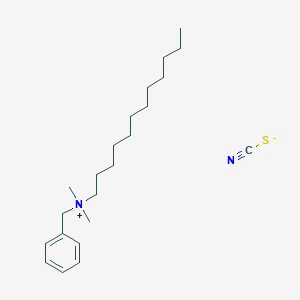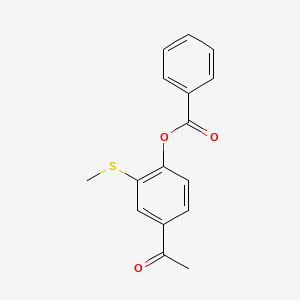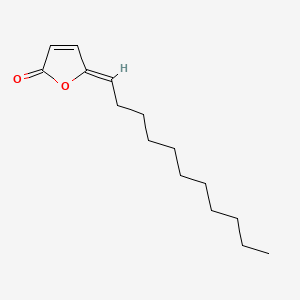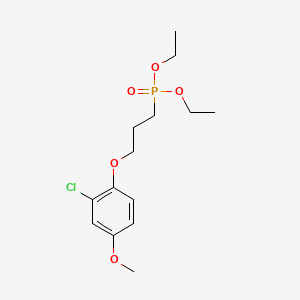![molecular formula C14H13N3O3 B12664222 N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide CAS No. 70593-32-7](/img/structure/B12664222.png)
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves several steps. One common method includes the reaction of 4-methoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler derivative with similar biological activities but different chemical properties.
4-Methoxybenzamide: Shares the methoxyphenyl group but lacks the nicotinamide moiety, resulting in different reactivity and applications.
Nicotinoyl chloride: A precursor in the synthesis of this compound, with distinct chemical behavior.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not observed in its individual components .
Properties
CAS No. |
70593-32-7 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamoyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-6-4-11(5-7-12)16-14(19)17-13(18)10-3-2-8-15-9-10/h2-9H,1H3,(H2,16,17,18,19) |
InChI Key |
OMWHNVIIGWUJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



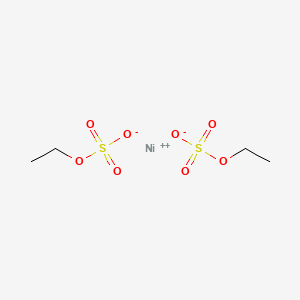
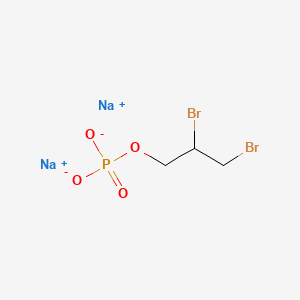
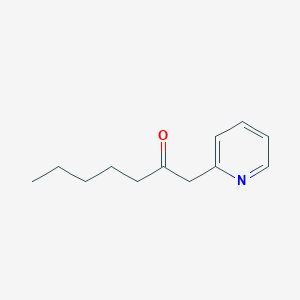

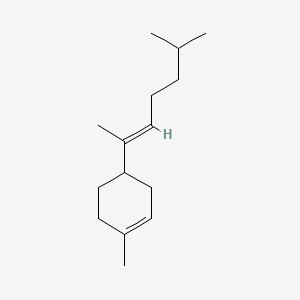
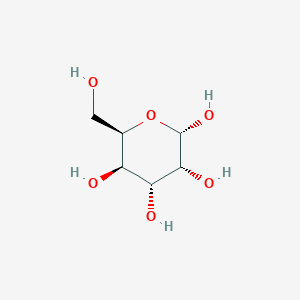
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
